G-36
Overview
Description
G-36 is a synthetic organic compound known for its role as a non-steroidal antagonist of the G-protein-coupled estrogen receptor (GPER). It is structurally characterized by the presence of a brominated benzodioxole moiety and a cyclopentaquinoline core. This compound is primarily used in scientific research to study estrogen receptor signaling pathways and their implications in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of G-36 involves multiple steps, starting with the formation of the benzodioxole ring, followed by the introduction of the bromine atom. The cyclopentaquinoline core is then constructed through a series of cyclization reactions. The final product is purified using chromatographic techniques to achieve high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is typically synthesized in research laboratories using standard organic synthesis techniques. The process involves the use of reagents such as bromine, quinoline derivatives, and various catalysts to facilitate the cyclization and bromination reactions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the bromine atom, resulting in debromination and the formation of a hydrogenated product.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to create various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Debrominated hydrogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
G-36 is extensively used in scientific research to study the role of G-protein-coupled estrogen receptors in various biological systems. Some key applications include:
Chemistry: Investigating the chemical properties and reactivity of this compound and its derivatives.
Biology: Studying the effects of this compound on cellular signaling pathways, particularly those involving estrogen receptors.
Medicine: Exploring the potential therapeutic applications of this compound in diseases related to estrogen signaling, such as breast cancer.
Industry: Utilizing this compound as a tool compound in the development of new drugs targeting estrogen receptors
Mechanism of Action
G-36 exerts its effects by selectively inhibiting the activation of G-protein-coupled estrogen receptors (GPER). It blocks the activation of phosphoinositide 3-kinase (PI3K) and calcium mobilization triggered by estrogen through GPER. Additionally, this compound suppresses the activation of extracellular signal-regulated kinase (ERK) by estrogen or G-1, but not by epidermal growth factor (EGF). This selective inhibition allows researchers to distinguish the roles of GPER from those of classical estrogen receptors (ERα and ERβ) in complex biological systems .
Comparison with Similar Compounds
G-36 is unique in its selective antagonism of G-protein-coupled estrogen receptors without affecting classical estrogen receptors (ERα and ERβ). Similar compounds include:
G-1: A GPER-selective agonist used in combination with this compound to study GPER-specific pathways.
ICI 182,780 (Fulvestrant): An estrogen receptor antagonist that targets both ERα and ERβ, unlike this compound which is selective for GPER.
Tamoxifen: A selective estrogen receptor modulator (SERM) that acts on ERα and ERβ but not on GPER
This compound’s specificity for GPER makes it a valuable tool in research focused on non-classical estrogen signaling pathways, providing insights that cannot be obtained using other estrogen receptor modulators.
Properties
IUPAC Name |
(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrNO2/c1-12(2)13-6-7-19-16(8-13)14-4-3-5-15(14)22(24-19)17-9-20-21(10-18(17)23)26-11-25-20/h3-4,6-10,12,14-15,22,24H,5,11H2,1-2H3/t14-,15+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOCPACSSHFGOY-ZCCHDVMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC5=C(C=C4Br)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701343315 | |
Record name | rel-(3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-8-(1-methylethyl)-3H-cyclopenta[c]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701343315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392487-51-2 | |
Record name | rel-(3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-8-(1-methylethyl)-3H-cyclopenta[c]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701343315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary target of G-36?
A1: this compound acts as a selective antagonist for the G protein-coupled estrogen receptor 1 (GPER-1). [, ]
Q2: How does this compound exert its effects on GPER-1?
A2: this compound binds to GPER-1, blocking the binding site for agonists like aldosterone and 17β-estradiol. This effectively inhibits the downstream signaling pathways activated by these agonists. [, ]
Q3: What are the downstream consequences of this compound's antagonism of GPER-1?
A3: In the context of aldosterone-producing adenoma (APA), this compound has been shown to inhibit aldosterone-induced CYP11B2 gene and protein expression, effectively reducing aldosterone biosynthesis. [] In vulvar carcinoma cell lines, this compound was observed to counteract the reduction in proliferation and migration induced by the GPER-1 agonist G1. []
Q4: Does this compound interact with other targets besides GPER-1?
A4: While this compound is designed to be selective for GPER-1, research suggests potential interactions with other cellular components, particularly at higher concentrations. For instance, one study observed that this compound failed to prevent the cytotoxic effects of G-1 in T-ALL cell lines, despite effectively blocking G-1-induced intracellular Ca2+ rise, implying off-target effects. [] Further research is needed to fully understand the extent of these interactions.
Q5: What is the significance of studying this compound's interactions with GPER-1?
A5: GPER-1 is implicated in various physiological and pathological processes, including cardiovascular function, cancer progression, and endocrine disorders. [, ] Understanding how this compound modulates GPER-1 activity could provide insights into developing novel therapeutic interventions for these conditions.
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